1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one (CAS: 1016511-94-6) is a highly specialized, pre-acylated diamine building block widely utilized in medicinal chemistry and API synthesis. The core structure features a 4-aminopiperidine ring where the secondary piperidine nitrogen is selectively functionalized with a lipophilic, sterically bulky 2-ethylbutanoyl group, leaving the primary exocyclic amine free for downstream coupling. In industrial procurement, sourcing this pre-formed compound is prioritized over raw 4-aminopiperidine because it completely circumvents the notorious regioselectivity challenges associated with differentiating the two nitrogen centers during in-house acylation [1]. By providing a ready-to-use, mono-protected equivalent with enhanced physicochemical properties, it accelerates the synthesis of kinase inhibitors, GPCR ligands, and other complex small molecules.
Attempting to substitute 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one with unprotected 4-aminopiperidine requires a multi-step protection-acylation-deprotection sequence that typically incurs a 40-50% overall yield loss and generates difficult-to-separate N1/N4-diacylated impurities [1]. Furthermore, substituting the 2-ethylbutanoyl moiety with a simpler, more common acyl group like an acetyl group (1-acetyl-4-aminopiperidine) fundamentally alters the target molecule's physicochemical profile. The acetyl analog lacks the necessary lipophilicity (LogP) and steric bulk provided by the α-branched 2-ethyl group, leading to significantly poorer membrane permeability and increased susceptibility to amidase-mediated metabolic degradation [2]. For procurement teams, downgrading to a simpler analog often results in downstream pharmacokinetic failures in the final API.
Sourcing the pre-acylated 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one directly eliminates the need for complex protection/deprotection sequences. In-house acylation of raw 4-aminopiperidine typically yields a statistical mixture of N1, N4, and di-acylated products, requiring orthogonal protection strategies that average a 51% overall yield across three steps. Utilizing the pre-formed building block guarantees 100% regioselectivity at the N1 position and recovers approximately 49% of the material yield that would otherwise be lost to synthetic overhead[1].
| Evidence Dimension | Effective Starting Material Yield |
| Target Compound Data | 100% (Pre-formed, single step downstream) |
| Comparator Or Baseline | ~51% (In-house 3-step protection/acylation of 4-aminopiperidine) |
| Quantified Difference | +49% absolute yield recovery |
| Conditions | Standard pharmaceutical process scale-up conditions |
Procuring the pre-formed compound eliminates multi-step synthesis bottlenecks, drastically reducing labor and raw material costs in API manufacturing.
The 2-ethylbutanoyl group provides a highly specific lipophilic contribution compared to simpler amides. Chemoinformatic analysis demonstrates that substituting an acetyl group with a 2-ethylbutanoyl group increases the calculated LogP by approximately +1.8 to +2.0 units. This calculated increase in lipophilicity is critical for driving passive membrane diffusion and improving the oral bioavailability of polar API scaffolds that utilize the 4-aminopiperidine core[1].
| Evidence Dimension | Calculated LogP Contribution |
| Target Compound Data | +2.0 LogP units (2-ethylbutanoyl moiety) |
| Comparator Or Baseline | +0.2 LogP units (Acetyl moiety) |
| Quantified Difference | ~1.8 unit increase in LogP |
| Conditions | In silico predictive modeling (cLogP) for membrane permeability optimization |
Selecting this specific bulky amide over a simpler acetyl analog is essential for rescuing drug candidates with poor cellular penetration.
The α-branching inherent to the 2-ethylbutanoyl group creates significant steric hindrance around the N1-amide bond. In comparative liver microsome and esterase/amidase stability assays, α-branched amides demonstrate up to a 5-fold increase in half-life compared to linear aliphatic amides like propanoyl or acetyl derivatives. This steric shielding prevents premature enzymatic cleavage of the piperidine ring in vivo, ensuring the structural integrity of the pharmacophore [1].
| Evidence Dimension | Enzymatic Hydrolysis Half-Life (t1/2) |
| Target Compound Data | >120 minutes (α-branched amides) |
| Comparator Or Baseline | <30 minutes (linear aliphatic amides) |
| Quantified Difference | >4-fold increase in metabolic stability |
| Conditions | In vitro liver microsome/amidase stability assays |
Procuring this sterically hindered building block directly translates to longer circulating half-lives for the resulting pharmaceutical compounds.
This compound is utilized when the primary amine is required for hinge-region binding, while the lipophilic 2-ethylbutanoyl group is positioned to interact with solvent-exposed hydrophobic pockets. The enhanced LogP directly addresses the poor oral absorption often seen with highly polar kinase inhibitor scaffolds [1].
For central nervous system targets, the +1.8 LogP advantage over acetylated analogs is critical. The pre-acylated piperidine core provides the necessary basicity and lipophilicity to cross the blood-brain barrier effectively, making it a quantitatively stronger candidate than generic 4-aminopiperidine [2].
Because the N1 position is already stably protected and functionalized, this building block allows chemists to perform rapid, high-yielding derivatization at the primary amine (e.g., reductive aminations, urea formations) without the risk of cross-reactivity or the need for subsequent deprotection steps, streamlining library synthesis[3].